molecular formula C11H11BrN4O2 B3064445 5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylicacid ethyl ester CAS No. 106748-14-5

5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylicacid ethyl ester

Cat. No.: B3064445
CAS No.: 106748-14-5
M. Wt: 311.13 g/mol
InChI Key: UKAJPZBJJFOHOH-UHFFFAOYSA-N
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Description

5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C12H12BrN3O2. It is a solid substance that appears as white to pale yellow crystals. This compound is insoluble in water at room temperature but soluble in some organic solvents such as alcohols and ethers . It is an important intermediate in organic synthesis and is often used in the manufacture of pharmaceuticals, pesticides, and dyes .

Preparation Methods

The preparation of 5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidone with bromobenzene . Another method uses pyrroline and bromobenzene . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures with additional steps to purify and isolate the compound efficiently .

Chemical Reactions Analysis

5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can be compared with other similar compounds, such as:

  • 5-Amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
  • 5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
  • 5-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

These compounds share a similar triazole core structure but differ in the substituents on the phenyl ring.

Properties

IUPAC Name

ethyl 5-amino-1-(4-bromophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAJPZBJJFOHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577197
Record name Ethyl 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106748-14-5
Record name Ethyl 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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